1-(2-((4-(aminometil)-1H-1,2,3-triazol-1-il)metil)pirrolidin-1-il)etan-1-ona

Descripción general

Descripción

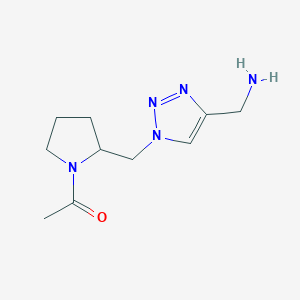

1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H17N5O and its molecular weight is 223.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Farmacéutica

Los compuestos de aminometiltriazol se utilizan ampliamente en la química farmacéutica debido a sus diversas propiedades terapéuticas. Sirven como bloques de construcción para medicamentos con efectos antiinflamatorios, anticancerígenos, antidiabéticos, antihipertensivos, antivirales, antituberculosos, antifúngicos, antiepilépticos y antimicrobianos .

Agroquímicos

En el campo de los agroquímicos, los triazoles juegan un papel crucial como fungicidas y reguladores del crecimiento de las plantas. Su capacidad para inhibir la biosíntesis de esteroles en los hongos los hace efectivos para proteger los cultivos de enfermedades fúngicas .

Investigación de Materiales

Los triazoles se utilizan en la investigación de materiales para el desarrollo de nuevos tipos de sales y líquidos iónicos eléctricamente conductores. También se utilizan como catalizadores para el curado de resinas epoxi .

Inhibición de la Corrosión

Debido a sus excelentes propiedades de ligando para el hierro y otros metales, los triazoles se emplean como inhibidores de la corrosión en radiadores y sistemas de refrigeración .

Complejos Metálicos para Aplicaciones Medicinales

Se han sintetizado complejos metálicos basados en triazol para mejorar la naturaleza farmacodinámica y farmacocinética de los fármacos. Estos complejos tienen aplicaciones en una variedad de usos medicinales, incluidos agentes antibacterianos, antifúngicos, antimaláricos, citotóxicos, anticancerígenos, antidiabéticos, antioxidantes, antineurópatos, anti-VIH y de escisión de ADN .

Biología Química y Bioconjugación

En la biología química, los triazoles se utilizan para técnicas de bioconjugación debido a su estabilidad y biocompatibilidad. Esto permite la creación de moléculas complejas para la investigación biológica y el desarrollo de fármacos .

Imagenología Fluorescente

Los triazoles tienen aplicaciones en la imagenología fluorescente debido a sus propiedades fluorescentes cuando se unen a ciertos metales u otros compuestos. Esto los hace útiles en varias técnicas de imagenología para sistemas biológicos .

Química Polimerica y Ciencia de Materiales

Por último, los triazoles encuentran aplicaciones en la química polimérica y la ciencia de materiales donde se utilizan para crear polímeros con propiedades específicas, como una mayor resistencia o conductividad .

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring and a 1,2,3-triazole ring. Compounds containing these structures are known to interact with various biological targets. For instance, pyrrolidine derivatives are known to exhibit a wide range of biological activities, including acting on central nervous system receptors . Similarly, 1,2,3-triazole derivatives have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The mode of action would depend on the specific target that the compound interacts with. For instance, if the compound were to act on a receptor in the central nervous system, it might alter the conformation of the receptor and modulate the signal transduction pathway .

Biochemical Pathways

Again, this would depend on the specific target of the compound. If the compound were to act on a receptor, it could potentially affect the associated signal transduction pathway and downstream cellular processes .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied experimentally .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. For instance, if the compound were to have an inhibitory effect on a particular enzyme, this could result in decreased activity of that enzyme and alterations in the associated biochemical pathway .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Análisis Bioquímico

Biochemical Properties

1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nickel (II) salts, forming complexes that have been studied for their thermal properties . The nature of these interactions involves coordination with metal ions, which can influence the compound’s stability and reactivity.

Cellular Effects

The effects of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s interaction with metal ions, such as nickel (II), plays a crucial role in its mechanism of action, affecting its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for its use in biochemical research .

Dosage Effects in Animal Models

The effects of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular and metabolic processes becomes significant .

Metabolic Pathways

1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular energy production and utilization, highlighting its potential as a tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .

Actividad Biológica

The compound 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is a triazole-based molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that may enhance its pharmacological properties. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interfere with specific biochemical pathways. The triazole group is known to exhibit antifungal and antibacterial properties by inhibiting the synthesis of nucleic acids and proteins in pathogens.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The triazole ring can serve as a bioisostere for amides, enhancing binding affinity to target enzymes.

- Modulation of Protein Interactions: The compound may affect protein-protein interactions critical for pathogen survival.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of triazole derivatives. For instance:

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| Triazole Derivative A | 3.12 | 12.5 |

| Triazole Derivative B | 6.25 | 25 |

These results indicate that the triazole moiety can enhance the potency of compounds against Gram-positive and Gram-negative bacteria .

Case Studies

- Antiviral Activity: A study highlighted the effectiveness of triazole derivatives in inhibiting viral replication in cell cultures, particularly against β-coronaviruses. The introduction of the triazole group significantly improved the potency of inhibitors targeting viral kinases .

- Anticancer Properties: Research has shown that compounds containing triazole rings can induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving caspases and Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other known triazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound X | Structure | Antifungal (MIC: 0.5 μg/mL) |

| Compound Y | Structure | Antibacterial (MIC: 2 μg/mL) |

This comparison illustrates that while other compounds exhibit significant biological activities, the specific combination of functional groups in our compound may confer unique advantages in terms of selectivity and potency.

Propiedades

IUPAC Name |

1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c1-8(16)15-4-2-3-10(15)7-14-6-9(5-11)12-13-14/h6,10H,2-5,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLPBYDEWZEMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.